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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ANG1005, a peptide-drug conjugate

designed for the treatment of glioblastoma. It details the molecule's mechanism of action, from

its transport across the blood-brain barrier to its cytotoxic effects within tumor cells, supported

by quantitative data, experimental methodologies, and visual diagrams.

Core Concept: Overcoming the Blood-Brain Barrier
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely

due to the protective blood-brain barrier (BBB). The BBB is a specialized system of capillary

endothelial cells that prevents most therapeutic agents from reaching the brain parenchyma.[1]

[2] Paclitaxel, a potent anti-cancer agent, is normally ineffective against glioblastoma because it

is actively removed from the BBB by the P-glycoprotein (P-gp) efflux pump.[2][3]

ANG1005 is a novel drug conjugate engineered to circumvent this challenge. It consists of

three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a

19-amino acid peptide vector.[4][5][6] This design leverages a physiological pathway to deliver

paclitaxel to brain tumors.[1]

Mechanism of Action: A Dual-Targeting Approach
The mechanism of action of ANG1005 can be described in a two-step process: transport

across the BBB and intracellular drug release and action.
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Step 1: LRP1-Mediated Transcytosis Across the BBB
ANG1005's ability to cross the BBB is mediated by the low-density lipoprotein receptor-related

protein 1 (LRP1).[7][8][9] LRP1 is highly expressed on the endothelial cells of the BBB and is

also upregulated on malignant glioma cells.[10][11][12][13]

The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[14][15] The binding of

ANG1005 to LRP1 initiates receptor-mediated transcytosis, a process that actively transports

the entire conjugate from the bloodstream, across the endothelial cells, and into the brain

parenchyma.[2][16] This transport mechanism effectively bypasses the P-gp efflux pump that

typically expels paclitaxel.[3][6] Preclinical studies have demonstrated that this process

significantly increases the delivery of paclitaxel to the brain.[3][17]
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Diagram 1: ANG1005 crossing the Blood-Brain Barrier via LRP1-mediated transcytosis.

Step 2: Tumor Cell Uptake and Intracellular Paclitaxel
Release
Once within the brain parenchyma, ANG1005 targets glioblastoma cells, which also

overexpress the LRP1 receptor.[13][18] The conjugate binds to LRP1 on the tumor cell surface

and is internalized through endocytosis.[4]

Inside the glioblastoma cell, the ANG1005 conjugate is trafficked to lysosomes. Within the

acidic environment of the lysosome, esterase enzymes cleave the ester bonds linking paclitaxel

to the Angiopep-2 peptide.[2][4] This releases the three active paclitaxel molecules into the

cytoplasm.
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The freed paclitaxel then exerts its well-established antineoplastic effect. It binds to the β-

tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required

for mitotic spindle formation and disassembly.[2][6] This disruption of microtubule function leads

to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis and tumor cell

death.[2][3][6]
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Diagram 2: Intracellular mechanism of action of ANG1005 in a glioblastoma cell.
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Quantitative Data Summary
The efficacy of ANG1005's transport and action has been quantified in several preclinical and

clinical studies.

Table 1: Preclinical Brain Uptake and Efficacy
Parameter ANG1005

Paclitaxel
(Control)

Fold Increase Reference

Brain Influx

Transfer

Coefficient (Kin)

7.3 ± 0.2 x 10-3

mL/s/g

8.5 ± 0.5 x 10-5

mL/s/g
86-fold [17]

In Vivo

Brain/Metastases

Uptake

- - 4 to 54-fold [17]

Survival in U87

MG Xenograft

Model

Significant

Increase
- - [1][14]

Table 2: Phase I/II Clinical Trial Data in Recurrent High-
Grade Glioma
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Study Phase Dose
Key Efficacy
Endpoint

Result Reference

Phase I ≥ 300 mg/m²

Disease Control

Rate (Stable

Disease or

better)

56% [11]

Phase I 650 mg/m²

Recommended

Phase II Dose

(MTD)

- [11]

Phase II

(NCT01967810)
600 mg/m²

Median

Progression-Free

Survival (PFS)

1.4 months [12][19][20]

Phase II (Arm 1:

Recurrent GBM)
600 mg/m²

Median Overall

Survival (OS)
13.4 months [12][19][20]

Phase II (Arm 2:

Bevacizumab

Refractory)

600 mg/m²
Median Overall

Survival (OS)
5.8 months [12][19][20]

Note: While the Phase II trial (NCT01967810) established the safety of ANG1005, it did not

meet its primary efficacy endpoints in a heavily pretreated patient population.[10][12][19]

Key Experimental Protocols
The mechanism and efficacy of ANG1005 have been elucidated through various key

experiments.

In Situ Brain Perfusion
Objective: To quantify the rate of ANG1005 transport across the BBB.

Methodology: The brain vasculature of anesthetized rats is isolated and perfused with a

buffered saline solution containing radiolabeled 125I-ANG1005 or 3H-paclitaxel for a short

duration. After perfusion, the brain is removed, and radioactivity is measured to calculate the

brain influx transfer coefficient (Kin), representing the unidirectional influx rate. To confirm
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LRP1 involvement, competitive inhibition studies are performed by co-perfusing with

unlabeled Angiopep-2 or other LRP ligands.[17]

Intracerebral Tumor Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of ANG1005.

Methodology: Human U87 MG glioblastoma cells are stereotactically implanted into the

brains of immunodeficient nude mice. After tumor establishment, mice are treated with

intravenous injections of ANG1005, paclitaxel, or a vehicle control. Animal survival, body

weight, and clinical symptoms are monitored daily. The primary endpoint is a significant

increase in the survival of ANG1005-treated mice compared to control groups.[6]

Cell Cycle Analysis
Objective: To confirm the intracellular mechanism of action of paclitaxel released from

ANG1005.

Methodology: U87 MG glioblastoma cells are cultured and treated with equimolar

concentrations of ANG1005 or paclitaxel for 24 hours. Following treatment, cells are

harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The

DNA content of individual cells is then analyzed using a flow cytometer. An accumulation of

cells in the G2/M phase of the cell cycle indicates mitotic arrest, consistent with paclitaxel's

mechanism.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19774344/
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538693/
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538693/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Cell Cycle Analysis
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Diagram 3: Workflow for cell cycle analysis to confirm ANG1005's intracellular effect.

Conclusion
ANG1005 represents a sophisticated approach to drug delivery for glioblastoma. By

conjugating paclitaxel to the Angiopep-2 peptide, it successfully utilizes the LRP1 receptor for

active transport across the blood-brain barrier and into tumor cells. Once inside, it releases its

cytotoxic payload, leading to mitotic arrest and apoptosis. While clinical trials in heavily
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pretreated glioma patients have not shown significant efficacy, the mechanism of ANG1005
demonstrates the potential of peptide-drug conjugates to overcome the significant challenge of

the blood-brain barrier in treating central nervous system malignancies.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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